N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide: Structure, Reactivity, and Applications in Covalent Drug Design
N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide: Structure, Reactivity, and Applications in Covalent Drug Design
Executive Summary
The development of targeted covalent inhibitors (TCIs) and activity-based probes (ABPs) relies heavily on the precise pairing of an affinity-directing scaffold with a reactive electrophilic warhead. N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide (CAS: 5317-95-3) is a highly versatile bifunctional molecule that exemplifies this design paradigm. By combining a sulfonamide moiety—a privileged pharmacophore known for its hydrogen-bonding capabilities—with an α -bromo ketone warhead, this compound serves as a critical intermediate and active agent in modern chemical biology.
This technical whitepaper provides an in-depth analysis of its chemical properties, mechanistic rationale, self-validating synthesis protocols, and its application in validating covalent target engagement.
Chemical Identity & Physicochemical Profile
Understanding the baseline physicochemical properties of this molecule is essential for optimizing its solubility, reactivity, and formulation in biological assays. The data below synthesizes structural metrics from authoritative chemical databases including [1] and [2].
| Property | Value | Structural Significance |
| Chemical Name | N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide | Defines the para-substitution pattern critical for linear spatial projection. |
| CAS Number | 5317-95-3 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₅H₁₄BrNO₃S | Indicates the presence of a heavy halogen (Br) and a sulfur center. |
| Molecular Weight | 368.25 g/mol | Falls within the optimal Lipinski "Rule of 5" range for drug-like molecules. |
| Monoisotopic Mass | 366.99 Da | Critical for precise mass shift identification in LC-MS/MS proteomics (+287.06 Da adduct). |
| Key Moieties | p -Toluenesulfonamide, α -Bromo ketone | Dual-action: Target anchoring (sulfonamide) and irreversible alkylation (bromoacetyl). |
Structural Analysis & Mechanistic Rationale
The efficacy of N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide in chemical biology is dictated by the synergistic function of its two primary domains.
The Affinity Element: p -Toluenesulfonamide
The sulfonamide group acts as the primary recognition motif. In medicinal chemistry, sulfonamides are classically recognized for their ability to chelate zinc in the active sites of metalloenzymes (e.g., Carbonic Anhydrases) or form robust hydrogen-bond networks within the hinge regions of kinases. The attached p -tolyl ring provides a hydrophobic shield that enhances binding affinity within lipophilic pockets.
The Electrophilic Warhead: α -Bromo Ketone
The 2-bromoacetyl group is a highly reactive, soft electrophile. Unlike less reactive acrylamides, α -bromo ketones rapidly undergo bimolecular nucleophilic substitution ( SN2 ) when positioned in close proximity to nucleophilic amino acid residues (such as the thiolate of Cysteine, or the unprotonated imidazole of Histidine) [3]. The carbonyl group adjacent to the carbon-bromine bond increases the electrophilicity of the α -carbon via inductive electron withdrawal, significantly lowering the activation energy required for bromide displacement.
Mechanism of SN2-mediated covalent alkylation of protein nucleophiles by the bromoacetyl warhead.
Synthesis Methodology: A Self-Validating Protocol
To ensure high purity and prevent premature degradation of the warhead, the synthesis of this compound must be strictly controlled. The following two-step protocol is designed with built-in causality and validation steps.
Step 1: Sulfonylation of 4-Aminoacetophenone
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Procedure: Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and cool to 0°C. Dropwise, add p -toluenesulfonyl chloride (1.1 eq) dissolved in DCM. Stir at room temperature for 4 hours.
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Causality: DCM provides a polar aprotic environment that solubilizes the reagents without participating in the reaction. Pyridine is utilized not merely as a base, but as a nucleophilic catalyst that forms a highly reactive sulfonylpyridinium intermediate, while simultaneously scavenging the HCl byproduct to drive the reaction forward. Cooling prevents exothermic side reactions.
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Validation: TLC (Hexanes:EtOAc 3:1) should show the disappearance of the highly polar amine spot and the appearance of a higher Rf sulfonamide intermediate.
Step 2: Selective α -Bromination
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Procedure: Dissolve the intermediate in a 1:1 mixture of ethyl acetate and chloroform. Add Copper(II) bromide (CuBr₂, 2.0 eq) and heat to reflux. Monitor until the black CuBr₂ powder converts entirely to a white CuBr precipitate. Filter, concentrate, and recrystallize from ethanol.
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Causality: CuBr₂ is explicitly chosen over elemental bromine (Br₂) because it acts as a mild, single-electron transfer halogenating agent. This selectivity is critical; using Br₂ would risk unwanted electrophilic aromatic substitution on the electron-rich sulfonamide-substituted phenyl ring.
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Validation: 1 H-NMR must confirm the disappearance of the acetyl methyl singlet (~2.5 ppm) and the appearance of a new methylene singlet (~4.4 ppm) corresponding to the -CH₂Br group, confirming precise regioselectivity.
Experimental Workflow: Validating Covalent Adduct Formation
When utilizing N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide as a covalent inhibitor, researchers must definitively prove that the compound modifies the intended target residue rather than acting as an indiscriminate alkylator. The following LC-MS/MS bottom-up proteomics workflow is a self-validating system for confirming target engagement.
Protocol: LC-MS/MS Covalent Binding Assay
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Incubation & Specificity Control: Incubate the purified target protein (10 µM) with the compound (50 µM) in HEPES buffer (pH 7.4) at 37°C for 1 hour.
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Self-Validation: Run a parallel competition assay where the protein is pre-incubated with a known, high-affinity reversible inhibitor. If the bromoacetyl compound is truly active-site directed, the reversible inhibitor will block adduct formation.
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Quenching & Denaturation: Add urea to a final concentration of 8M and Dithiothreitol (DTT, 10 mM). Heat at 55°C for 30 minutes.
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Causality: Urea unfolds the protein, exposing all residues. DTT reduces native disulfide bonds. Because the bromoacetyl-cysteine bond is an irreversible thioether, it remains completely stable against DTT reduction.
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Alkylation of Free Cysteines: Add Iodoacetamide (IAA, 20 mM) and incubate for 30 minutes in the dark.
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Causality: IAA caps all unreacted, natively free cysteines. This prevents disulfide scrambling and allows the mass spectrometer to easily distinguish between the specific compound-modified cysteine and background cysteines.
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Proteolytic Digestion: Dilute the urea concentration to <2M to prevent enzyme denaturation, add Trypsin (1:50 w/w), and digest overnight at 37°C.
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Data Analysis: Analyze the desalted peptides via high-resolution LC-MS/MS. Search the spectra for a specific mass shift of +287.06 Da (Exact mass of compound minus HBr) localized to the target nucleophilic residue.
Experimental workflow for LC-MS/MS validation of site-specific covalent adduct formation.
Safety, Handling, and Storage
Due to the presence of the highly electrophilic α -bromo ketone, this compound is a potent alkylating agent and a suspected mutagen.
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Handling: Must be handled in a Class II biological safety cabinet or chemical fume hood using nitrile gloves (double-gloving recommended) and safety goggles.
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Storage: Store at 4°C or -20°C in a desiccator, protected from light and moisture, as the bromoacetyl group can slowly hydrolyze to a biologically inactive α -hydroxy ketone in the presence of ambient humidity.
